molecular formula C16H15F3N2O3S B284035 N'-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide

N'-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide

Cat. No.: B284035
M. Wt: 372.4 g/mol
InChI Key: CBPKJGJDILVQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzenesulfonyl)-N’-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a benzenesulfonyl group and a trifluoroethanimidamide moiety, suggests potential for various chemical and biological activities.

Properties

Molecular Formula

C16H15F3N2O3S

Molecular Weight

372.4 g/mol

IUPAC Name

N//'-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide

InChI

InChI=1S/C16H15F3N2O3S/c1-2-24-13-10-8-12(9-11-13)20-15(16(17,18)19)21-25(22,23)14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,20,21)

InChI Key

CBPKJGJDILVQPA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F

Isomeric SMILES

CCOC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(F)(F)F

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)-N’-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide typically involves the reaction of benzenesulfonyl chloride with 4-ethoxyaniline in the presence of a base, followed by the introduction of the trifluoroethanimidamide group. The reaction conditions often include:

    Solvent: Common solvents include dichloromethane or acetonitrile.

    Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include:

    Batch or continuous flow reactors: To ensure consistent product quality and yield.

    Purification steps: Such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(benzenesulfonyl)-N’-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or palladium on carbon.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation products: Sulfone derivatives.

    Reduction products: Amines.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a potential antimicrobial or enzyme inhibitor.

    Medicine: Potential use in drug development for its antimicrobial properties.

    Industry: As a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)-N’-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide would depend on its specific application. For example:

    Antimicrobial activity: It may inhibit bacterial enzymes by mimicking the structure of natural substrates.

    Enzyme inhibition: It may bind to the active site of enzymes, preventing substrate binding and subsequent reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)-N’-(4-methoxyphenyl)-2,2,2-trifluoroethanimidamide
  • N-(benzenesulfonyl)-N’-(4-chlorophenyl)-2,2,2-trifluoroethanimidamide

Uniqueness

N-(benzenesulfonyl)-N’-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs.

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